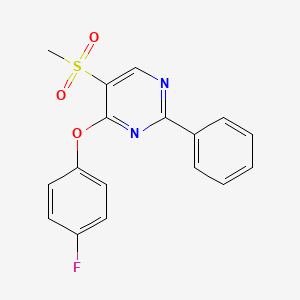

![molecular formula C16H15NOS2 B2560006 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)thiophene-3-carboxamide CAS No. 2034297-28-2](/img/structure/B2560006.png)

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

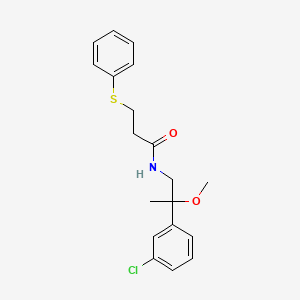

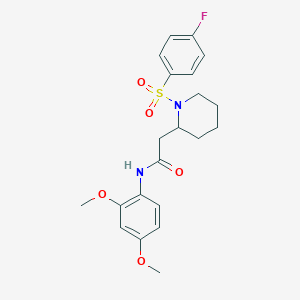

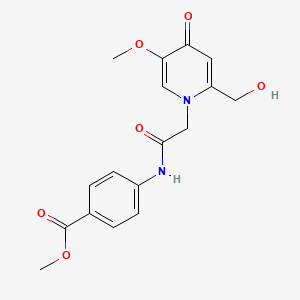

“N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)thiophene-3-carboxamide” is a compound that contains a thiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis , are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . The structure of some pertinent biological compounds based-thiophene can be seen in Scheme 1 .Chemical Reactions Analysis

The condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis , are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Physical and Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications

Chemical Synthesis and Reactivity

Research on compounds structurally related to N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)thiophene-3-carboxamide includes studies on their synthesis and reactivity. For instance, Aleksandrov et al. (2017) explored the synthesis of N-(1-Naphthyl)furan-2-carboxamide, leading to the creation of various benzothiazoles through electrophilic substitution reactions, demonstrating the synthetic versatility of similar structures Aleksandrov & El’chaninov, 2017. Additionally, Omondi and Levendis (2012) highlighted the crystal structure of a related thioamide, showcasing the importance of structural analysis in understanding the properties of these compounds Omondi & Levendis, 2012.

Molecular Transformations and Applications

Clayden et al. (2004) discussed the dearomatising cyclisation of thiophene-3-carboxamides, which underscores the chemical transformations that such molecules can undergo, potentially leading to new pharmacologically active compounds Clayden, Turnbull, Helliwell, & Pinto, 2004. Furthermore, the work by Mohareb et al. (2004) on thiophenylhydrazonoacetates in heterocyclic synthesis reveals the reactivity of related structures towards forming a variety of heterocyclic compounds, highlighting their utility in medicinal chemistry Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004.

Catalytic and Material Applications

Li et al. (2019) demonstrated the construction of amide-functionalized covalent organic frameworks (COFs) using benzene-1,3,5-tricarboxamides, indicating the potential of structurally similar compounds in material science, especially as catalysts for organic reactions Li, Chen, Gao, Zhao, Zhang, Xing, & Chen, 2019.

Biological Activity Exploration

Amr et al. (2010) synthesized a series of novel thiophene derivatives, including compounds similar in structure to the target molecule, to evaluate their antiarrhythmic, serotonin antagonist, and antianxiety activities. This study exemplifies the exploration of such compounds in the search for new therapeutic agents Amr, Sherif, Assy, Al-Omar, & Ragab, 2010.

Mechanism of Action

While the specific mechanism of action for “N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)thiophene-3-carboxamide” is not mentioned in the search results, thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Future Directions

Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . It has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Properties

IUPAC Name |

N-[1-(1-benzothiophen-3-yl)propan-2-yl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NOS2/c1-11(17-16(18)12-6-7-19-9-12)8-13-10-20-15-5-3-2-4-14(13)15/h2-7,9-11H,8H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCNVTYAVYXABBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2-fluorophenyl)-2-methoxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2559924.png)

![3,6-dichloro-N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B2559928.png)

![4-[[Methyl-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]amino]methyl]benzonitrile](/img/structure/B2559944.png)

![5-[2-(Butylcarbamoyl)-2-cyanoeth-1-en-1-yl]-2-hydroxybenzoic acid](/img/structure/B2559945.png)